5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
CAS No.: 85002-36-4
Cat. No.: VC12008738
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85002-36-4 |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H10N2O2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14) |
| Standard InChI Key | QEVZXOBJHGOAML-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)S2)N |
| Canonical SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)S2)N |
Introduction
Chemical Properties and Structural Analysis
5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.27 g/mol. The compound’s structure features a five-membered thiazolidine ring fused with two ketone groups at positions 2 and 4, along with a 4-aminobenzyl substituent at position 5. This configuration enhances its electronic and steric properties, facilitating interactions with biological targets such as PPARγ and COX isoforms .
The LogP value of 2.45 indicates moderate lipophilicity, suggesting favorable membrane permeability . Spectroscopic characterization, including NMR and mass spectrometry, confirms the presence of the aminophenyl group and the thiazolidine-dione core . The compound’s stability under physiological conditions and its synthetic accessibility make it a viable candidate for further pharmacological optimization.
Synthesis and Manufacturing Processes
The synthesis of 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves a Mannich reaction between 4-aminobenzylamine and thiazolidine-2,4-dione under reflux conditions in polar solvents like ethanol or methanol. This one-pot reaction achieves yields exceeding 60% in laboratory settings, with purification via recrystallization or column chromatography. Industrial-scale production employs continuous flow synthesis to enhance efficiency, reducing reaction times from hours to minutes while maintaining high purity (>95%).
Recent advancements in microwave-assisted synthesis have further optimized the process, achieving near-quantitative yields in under 30 minutes . For example, irradiation at 100°C in a dimethylformamide (DMF) solvent system facilitates rapid cyclization and minimizes byproduct formation . These methodologies highlight the compound’s scalability for commercial drug development.
Biological and Pharmacological Activities
Anti-inflammatory Effects
In vitro assays using human red blood cell (HRBC) membranes revealed 65% inhibition of hemolysis at 500 μg/mL, surpassing diclofenac’s efficacy . The compound also inhibited protein denaturation by 78%, suggesting stabilization of inflammatory mediators like albumin . Molecular docking studies attribute these effects to interactions with COX-1 and COX-2 active sites, particularly via hydrogen bonding with residues Tyr385 and Ser530 .
Molecular Docking and Receptor Interactions
Computational analyses reveal high-affinity binding to PPARγ (ΔG = -9.2 kcal/mol) and COX-2 (ΔG = -8.7 kcal/mol) . For PPARγ, the thiazolidine-dione core forms hydrophobic interactions with Leu330 and Phe363, while the 4-aminophenyl group engages in π-π stacking with His449 . In COX-2, the compound’s ketone oxygen hydrogen-bonds with Tyr385, positioning it as a competitive inhibitor of arachidonic acid metabolism . These insights guide rational design of derivatives with enhanced selectivity and potency.
Applications in Drug Development
The compound’s dual activity against metabolic and inflammatory pathways positions it as a multitarget therapeutic agent. Preclinical studies highlight its potential in:
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Type 2 Diabetes Management: PPARγ activation improves insulin sensitivity without the weight gain associated with thiazolidinediones like pioglitazone .
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Rheumatoid Arthritis: COX-2 inhibition reduces prostaglandin E₂ synthesis, alleviating joint inflammation .
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Topical Antimicrobials: Structural modifications could enhance penetration into biofilms, addressing drug-resistant infections .
Ongoing research focuses on prodrug formulations to improve oral bioavailability and reduce hepatic first-pass metabolism. Encapsulation in polymeric nanoparticles (e.g., PLGA) has increased plasma half-life from 2.3 to 8.1 hours in murine models.
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